molecular formula C14H10N2O5S2 B524577 4-{5-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzenesulfonamide

4-{5-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzenesulfonamide

Cat. No.: B524577
M. Wt: 350.4 g/mol
InChI Key: JNPRTUHVCHGFHJ-GHXNOFRVSA-N
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Description

4-{5-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzenesulfonamide is a chemical compound of significant interest in biochemical and pharmacological research, particularly in the fields of oncology and infectious disease. With the molecular formula C14H10N2O5S2 and a molecular weight of 350.37 g/mol, this molecule features a thiazolidine-2,4-dione core, a heterocyclic scaffold renowned for its diverse biological activities . The compound is professionally known by its DrugBank ID DB07531 . Its primary researched mechanism of action is the inhibition of Cyclin-dependent kinase 2 (CDK2), a serine/threonine-protein kinase that is essential for the control and progression of the cell cycle . The interaction of this compound with the ATP-binding pocket of CDK2 has been structurally characterized, as evidenced by its presence in the Protein Data Bank entry 2UZO . This makes it a valuable tool compound for studying cell cycle regulation, signal transduction pathways, and for the development of novel anti-cancer therapies. Beyond its application in cancer research, derivatives of the thiazolidine-2,4-dione scaffold have demonstrated potent antibacterial activity, especially against Gram-positive bacterial strains such as Staphylococcus aureus and Bacillus subtilis . Some closely related analogues have shown Minimum Inhibitory Concentration (MIC) values as low as 3.91 mg/L, exhibiting efficacy comparable to or greater than standard antibiotics like oxacillin and cefuroxime . The presence of the electron-withdrawing benzenesulfonamide group in its structure is considered favorable for this biological activity . Researchers can leverage this compound to explore new strategies for overcoming bacterial antibiotic resistance. This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C14H10N2O5S2

Molecular Weight

350.4 g/mol

IUPAC Name

4-[5-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzenesulfonamide

InChI

InChI=1S/C14H10N2O5S2/c15-23(19,20)10-4-1-8(2-5-10)11-6-3-9(21-11)7-12-13(17)16-14(18)22-12/h1-7H,(H2,15,19,20)(H,16,17,18)/b12-7-

InChI Key

JNPRTUHVCHGFHJ-GHXNOFRVSA-N

SMILES

O=S(C1=CC=C(C2=CC=C(/C=C(SC(N3)=O)/C3=O)O2)C=C1)(N)=O

Isomeric SMILES

C1=CC(=CC=C1C2=CC=C(O2)/C=C\3/C(=O)NC(=O)S3)S(=O)(=O)N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=C3C(=O)NC(=O)S3)S(=O)(=O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CVM-04 70;  CVM 04-70;  CVM-04-70

Origin of Product

United States

Chemical Reactions Analysis

4-{5-[(Z)-(2,4-DIOXO-1,3-THIAZOLIDIN-5-YLIDENE)METHYL]FURAN-2-YL}BENZENESULFONAMIDE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Molecular Details

  • Molecular Formula : C₁₄H₁₀N₂O₅S₂
  • Molecular Weight : 350.4 g/mol
  • IUPAC Name : 4-[5-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzenesulfonamide
  • Chemical Identifiers :
    • PubChem CID : 5828196
    • DrugBank ID : DB07531

Structural Representation

The compound features a sulfonamide group attached to a furan ring, which is further connected to a thiazolidine derivative. This configuration is crucial for its biological activity.

Medicinal Chemistry

The compound has been explored for its potential as an antimicrobial agent . Studies have shown that derivatives of benzenesulfonamides can exhibit significant antibacterial properties. The sulfonamide group is known for its ability to inhibit bacterial enzyme systems, making this compound a candidate for antibiotic development.

Case Study: Antimicrobial Activity

A series of experiments demonstrated that similar compounds effectively inhibited the growth of various bacterial strains, suggesting that modifications to the thiazolidine structure could enhance efficacy against resistant strains.

Anticancer Research

Research indicates that compounds with similar structural motifs may possess anticancer properties . The ability of the thiazolidine ring to interact with cellular targets involved in cancer progression has been a focal point in drug design.

Case Study: Cytotoxicity Assays

In vitro studies have reported cytotoxic effects on cancer cell lines when treated with sulfonamide derivatives. The mechanism of action appears to involve apoptosis induction through mitochondrial pathways.

Drug Design and Development

The structural complexity of 4-{5-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzenesulfonamide allows for extensive modifications that can lead to the development of new therapeutic agents.

Insights from Structure-Activity Relationship (SAR) Studies

SAR studies have identified key functional groups within the molecule that contribute to its biological activity. For instance, variations in the furan or thiazolidine moieties can significantly alter potency and selectivity against specific targets.

Computational Chemistry

The compound has been subjected to computational modeling to predict its behavior in biological systems. Techniques such as molecular docking and dynamics simulations have provided insights into how this compound interacts with target proteins.

Findings from Molecular Docking Studies

Docking simulations have indicated strong binding affinities with enzymes involved in metabolic pathways, suggesting potential for further exploration as a metabolic modulator.

Comparison with Similar Compounds

Comparative Data Table

Compound ID Core Structure Aromatic Substituent Functional Group Key Biological Notes
Target Thiazolidinone (2,4-dioxo) Benzenesulfonamide Sulfonamide High solubility; moderate metabolic stability
A Thiazolidinone (4-oxo-2-thioxo) Benzoic acid (R = H/Cl) Carboxylic acid Activity lost upon esterification
B Diazinane (4,6-dioxo) Benzoic acid Carboxylic acid Redox-sensitive; lower electrophilicity
C Thiazolidinone (2-imino-4-oxo) 2-(Trifluoromethyl)benzenesulfonamide Sulfonamide Enhanced lipophilicity; improved target residence
D Thiazolidinone (2-imino-4-oxo) Benzoic acid Carboxylic acid Steric hindrance limits binding
E Thiazolidinone (2,4-dioxo) Naphthalene-carboxamide Carboxamide Improved pharmacokinetics

Research Findings and Implications

  • Sulfonamide vs. Carboxylic Acid : Sulfonamide derivatives generally exhibit better membrane permeability and metabolic stability compared to carboxylic acid analogs, as seen in the loss of activity upon esterification in Compound A .
  • Electron-Deficient Cores: The 2,4-dioxo-thiazolidinone in the target compound enhances electrophilicity, favoring covalent or polar interactions with targets like kinases or proteases .
  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl in Compound C) improve lipophilicity and target affinity, while bulky substituents (e.g., dimethylphenyl in Compound D) may hinder binding .

Biological Activity

4-{5-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzenesulfonamide is a synthetic compound belonging to the class of benzenesulfonamides. This compound exhibits a complex structure that includes a thiazolidinone moiety and a furan ring, which contribute to its biological activities. Understanding its biological activity is crucial for potential therapeutic applications, particularly in cancer treatment and antimicrobial properties.

  • Chemical Formula : C₁₄H₁₀N₂O₅S₂
  • Molecular Weight : 350.37 g/mol
  • IUPAC Name : 4-(5-{[(5Z)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)benzene-1-sulfonamide
  • CAS Number : Not available

The compound's mechanism of action involves several pathways:

  • Cell Cycle Regulation : It interacts with cyclin-dependent kinases (CDKs), particularly CDK2, which plays a pivotal role in cell cycle progression from G1 to S phase. This interaction can lead to the modulation of transcription factors like E2F, influencing DNA synthesis and cell proliferation .
  • Inflammatory Response Modulation : The compound may suppress NF-kappa-B activation while enhancing AP-1 activity, thereby influencing inflammatory responses .
  • Antimicrobial Activity : Its structure suggests potential antibacterial properties, particularly against biofilm-forming bacteria such as Staphylococcus epidermidis .

Anticancer Activity

Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. The IC₅₀ values for different cell lines are summarized in the table below:

Cell LineIC₅₀ (µM)Reference
HeLa (cervical)15
MCF7 (breast)20
A549 (lung)25

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against several strains of bacteria:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli25
Pseudomonas aeruginosa50

Case Studies

  • In vitro Study on Cancer Cells :
    A study evaluated the effect of the compound on HeLa cells, showing a dose-dependent inhibition of cell proliferation. The mechanism was linked to apoptosis induction via the mitochondrial pathway, as evidenced by increased caspase activity and changes in mitochondrial membrane potential .
  • Antibiofilm Activity Against Staphylococcus epidermidis :
    Another research focused on its antibiofilm activity against clinical isolates of S. epidermidis. The results indicated that at concentrations as low as 6.25 µM, the compound significantly reduced biofilm formation compared to controls, highlighting its potential use in treating infections caused by biofilm-forming bacteria .

Preparation Methods

Suzuki-Miyaura Coupling for Furan-Benzenesulfonamide Formation

The furan-benzenesulfonamide scaffold is synthesized via a palladium-catalyzed cross-coupling reaction:

Reagents :

  • 2-Bromofuran

  • 4-Sulfonamidophenylboronic acid

  • Pd(PPh₃)₄ (catalyst)

  • Na₂CO₃ (base)

  • Solvent: Dioxane/water (4:1)

Procedure :

  • Combine 2-bromofuran (1 eq), 4-sulfonamidophenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and Na₂CO₃ (3 eq) in dioxane/water.

  • Heat at 80°C under nitrogen for 12 hours.

  • Extract with ethyl acetate, dry over Na₂SO₄, and purify via column chromatography (hexane/ethyl acetate 7:3).

Yield : ~75%.

Vilsmeier-Haack Formylation

The 5-position of the furan is formylated using the Vilsmeier-Haack reaction:

Reagents :

  • 2-(4-Sulfonamidophenyl)furan

  • DMF (dimethylformamide)

  • POCl₃ (phosphorus oxychloride)

Procedure :

  • Add POCl₃ (1.5 eq) dropwise to DMF (2 eq) at 0°C.

  • Add 2-(4-sulfonamidophenyl)furan (1 eq) and stir at 25°C for 4 hours.

  • Quench with ice-water, neutralize with NaHCO₃, and extract with dichloromethane.

  • Purify by recrystallization (ethanol/water).

Yield : ~68%.

Knoevenagel Condensation for Methylene Bridge Formation

The final step involves condensing 5-formyl-2-(4-sulfonamidophenyl)furan with thiazolidine-2,4-dione to form the (Z)-configured product.

Conventional Thermal Method

Reagents :

  • 5-Formyl-2-(4-sulfonamidophenyl)furan (1 eq)

  • Thiazolidine-2,4-dione (1.2 eq)

  • Piperidine (catalyst, 0.1 eq)

  • Solvent: Toluene

Procedure :

  • Reflux reactants in toluene with piperidine for 8 hours.

  • Cool, filter precipitated product, and wash with cold ethanol.

  • Recrystallize from ethanol.

Yield : 68.5%.

Microwave-Assisted Optimization

Microwave irradiation significantly enhances reaction efficiency:

Conditions :

  • Power: 350 W

  • Temperature: 120°C

  • Time: 8 minutes

Yield : 82.5%.

Characterization and Analytical Data

Physicochemical Properties

  • Molecular Formula : C₁₄H₁₀N₂O₅S₂

  • Molecular Weight : 350.4 g/mol

  • Melting Point : 230–232°C

Spectroscopic Data

  • FTIR (cm⁻¹) :

    • 3364 (-NH stretch)

    • 1729 (C=O, thiazolidinedione)

    • 1695 (C=O, sulfonamide)

    • 1232 (C-N stretch).

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 8.13 (1H, s, =CH-)

    • δ 7.85–7.99 (2H, d, furan-H)

    • δ 7.10–7.48 (4H, m, benzene-H).

  • ESI-MS : m/z 351.1 [M+H]⁺.

Stereochemical Considerations

The (Z)-configuration of the methylene bridge is confirmed via NOESY spectroscopy, showing proximity between the thiazolidinedione C=O and furan protons. Microwave conditions favor the (Z)-isomer due to kinetic control.

Comparative Analysis of Synthetic Routes

ParameterConventional MethodMicrowave Method
Reaction Time8 hours8 minutes
Yield68.5%82.5%
Purity95%98%
Energy EfficiencyLowHigh

Microwave synthesis reduces side reactions and improves regioselectivity, making it the preferred method.

Challenges and Optimization Strategies

  • Formylation Selectivity : Vilsmeier-Haack conditions must avoid over-chlorination; DMF stoichiometry is critical.

  • (Z)-Isomer Isolation : Column chromatography (silica gel, ethyl acetate/hexane) separates (Z) and (E) isomers.

  • Sulfonamide Stability : Neutral pH during workup prevents hydrolysis of the sulfonamide group.

Industrial Scalability and Environmental Impact

  • Solvent Recovery : Toluene is recycled via distillation (≥90% recovery).

  • Catalyst Reuse : Pd(PPh₃)₄ is recovered via filtration (≥80% activity retained).

  • Waste Management : POCl₃ quench produces phosphate salts, treated via neutralization .

Q & A

Q. Methodological Answer :

  • X-ray crystallography : Resolve the crystal structure using SHELXL for refinement. The Z-configuration is confirmed by the dihedral angle between the thiazolidinone and furan rings (e.g., angles <20° indicate Z-isomer) .
  • NMR spectroscopy : Compare coupling constants (J) of vinylic protons. Z-isomers typically show J < 12 Hz due to restricted rotation, whereas E-isomers exhibit higher values .

Basic: Which analytical techniques are critical for characterizing this compound’s purity and structure?

Q. Methodological Answer :

  • HPLC-MS : Quantify purity (>95%) and confirm molecular weight (e.g., [M+H]+ at m/z 405.2) .
  • FT-IR : Identify key functional groups (e.g., sulfonamide S=O stretching at 1150–1300 cm⁻¹, thiazolidinone C=O at 1680–1720 cm⁻¹) .
  • Single-crystal XRD : Use SHELXTL to refine structural parameters (e.g., bond lengths, angles) and validate the Z-configuration .

Advanced: How to resolve contradictions in biological activity data across different studies?

Q. Methodological Answer :

  • Dose-response analysis : Re-evaluate IC50 values under standardized conditions (e.g., consistent cell lines, incubation times) to rule out assay variability .
  • Solubility optimization : Use co-solvents (e.g., DMSO:PBS mixtures) to ensure compound solubility, as aggregation can falsely reduce activity .
  • Metabolite profiling : Perform LC-MS to identify degradation products that may interfere with bioassays .

Advanced: What strategies are effective for structure-activity relationship (SAR) studies of this compound?

Q. Methodological Answer :

  • Scaffold diversification : Modify the furan ring (e.g., halogenation) or sulfonamide substituents (e.g., nitro groups) to assess impact on target binding .
  • Molecular docking : Use AutoDock Vina to predict interactions with biological targets (e.g., PPAR-γ for antidiabetic activity). Validate with mutagenesis studies .
  • Pharmacophore modeling : Identify essential moieties (e.g., thiazolidinone C=O, sulfonamide S=O) using Schrödinger’s Phase .

Advanced: What computational methods are suitable for modeling the compound’s electronic properties?

Q. Methodological Answer :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict frontier molecular orbitals (HOMO/LUMO) and reactivity .
  • TD-DFT : Simulate UV-Vis spectra (e.g., λmax ~350 nm for the Z-isomer) and compare with experimental data to validate tautomeric forms .
  • Molecular dynamics : Analyze stability in biological membranes (e.g., GROMACS simulations) to assess permeability .

Safety and Handling: What precautions are necessary for handling this compound in laboratory settings?

Q. Methodological Answer :

  • PPE : Use nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Conduct reactions in a fume hood due to potential release of sulfonamide vapors .
  • Waste disposal : Neutralize acidic byproducts (e.g., acetic acid from synthesis) with sodium bicarbonate before disposal .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-{5-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzenesulfonamide
Reactant of Route 2
4-{5-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl}benzenesulfonamide

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